molecular formula C8H9BrO3 B1267627 4-Bromo-2,6-bis(hydroxymethyl)phenol CAS No. 6296-63-5

4-Bromo-2,6-bis(hydroxymethyl)phenol

Cat. No. B1267627
CAS RN: 6296-63-5
M. Wt: 233.06 g/mol
InChI Key: YODIAPFXESLZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Bromo-2,6-bis(hydroxymethyl)phenol and its derivatives involves complex reactions under specific conditions. For instance, Altun and Yoruç (2019) synthesized 4-bromo-2,6-bis(hydroxymethyl)phenol (BBHMP) and explored its reactions in the presence of gold(III) and m-nitroaniline, highlighting the specific conditions for optimal reaction outcomes such as pH and mole ratios (Altun & Yoruç, 2019).

Molecular Structure Analysis

The molecular structures of derivatives of 2,6-bis(hydroxymethyl)phenol have been extensively analyzed, demonstrating complex hydrogen-bonding networks and potential weak inter-sheet π-π interactions. Masci and Thuéry (2002) discussed the structures of four derivatives, emphasizing the hydrogen-bonding networks forming sheets in these compounds (Masci & Thuéry, 2002).

Chemical Reactions and Properties

Chemical reactions involving 4-Bromo-2,6-bis(hydroxymethyl)phenol range from complexation reactions with metals to its role in forming hydrogen-bonded assemblies. The synthesis and spectral analysis of a gold(III) complex in the presence of BBHMP showcases the compound's ability to form complex structures with metal ions under specific conditions, revealing its chemical versatility and the impact of environmental factors on its reactions and stability (Altun & Yoruç, 2019).

Physical Properties Analysis

The physical properties of 4-Bromo-2,6-bis(hydroxymethyl)phenol derivatives have been characterized through various spectroscopic and thermal measurements. The study by Altun and Yoruç (2019) on the gold(III) complex provides insights into the optimal conditions for reactions and the thermodynamic parameters such as equilibrium constants and Gibbs free energy, highlighting the compound's stability and reactivity under different temperatures (Altun & Yoruç, 2019).

Chemical Properties Analysis

The chemical properties of 4-Bromo-2,6-bis(hydroxymethyl)phenol are influenced by its ability to participate in hydrogen bonding and complexation reactions. The hydrogen-bonded assemblages and the formation of complex structures with metals, as discussed in the works of Masci and Thuéry (2002) and Altun and Yoruç (2019), underline the compound's functionality in forming stable structures through both covalent and non-covalent interactions (Masci & Thuéry, 2002); (Altun & Yoruç, 2019).

Scientific Research Applications

1. Synthesis of Gold (III) Complex

  • Summary of Application: In this study, a gold (III) complex was synthesized in the presence of 4-bromo-2,6-bis(hydroxymethyl)phenol (BBHMP) and m-nitroaniline (m-NA). The synthesized complex was characterized using spectral (mass, UV–Vis, FT-IR, 1 H NMR, 13 C NMR) and thermal measurements (TG–DTA) .
  • Methods of Application: The optimum conditions for the reactions are pH 7, λ = 412 nm and the mole ratio of BBHMP:m-NA:Au3+ is 1:1. One BBHMP molecule and one m-NA molecule react with one Au (III) molecule .
  • Results or Outcomes: The equilibrium constant (K), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) were calculated at 298.16 and 313.16 K, respectively. According to the thermodynamic parameters, the reaction was exothermic because of the decrease in entropy and it was a non-spontaneous process .

2. Synthesis of Copper (II) Complex

  • Summary of Application: A multidentate ligand was synthesized by Chokkanathan and Geetha using BBHMP and diethylenetriamine with copper (II) precursors to form copper (II) complexes .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

3. Naked-eye Detection of Fluorine Ion

  • Summary of Application: A colorimetric method was defined for naked-eye detection of fluorine ion in the presence of 4-Bromo-2,6-bis(hydroxymethyl)phenol (BBHMP). BBHMP showed a selective and sensitive fluorescence quenching response towards fluorine ion among chlorine, bromine, and iodine ions .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Synthesis of Palladium (II) Complex

  • Summary of Application: In a study, a Palladium (II) complex was synthesized using 4-Bromo-2,6-bis(hydroxymethyl)phenol .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The thermal behavior of the Pd(II) complex was studied. The first stage decomposition is endothermic in the range of 200-600 °C which is the decomposition of the organic component (63.2%) .
  • Synthesis of Gold (III) Complex
  • Synthesis of Copper (II) Complex
  • Naked-eye Detection of Fluorine Ion
  • Synthesis of Palladium (II) Complex

Safety And Hazards

The safety information for “4-Bromo-2,6-bis(hydroxymethyl)phenol” includes GHS07 pictograms and the signal word “Warning”. Hazard statements include H315, H319, and H3352. Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation56.


properties

IUPAC Name

4-bromo-2,6-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODIAPFXESLZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286870
Record name 4-Bromo-2,6-bis(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-bis(hydroxymethyl)phenol

CAS RN

6296-63-5
Record name 4-Bromo-2,6-bis(hydroxymethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6296-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 48132
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6296-63-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-2,6-bis(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 2 liter graduated bottle equipped with magnetic stirrer was suspended 101 g (585 mmol)4-bromophenol in 500 ml water. A solution comprised of 28.9 g (723 mmol) NaOH in 100 ml water was added all at once to the reaction mixture. 128 g (1.58 mol) of formaldehyde solution (Aldrich, 37% in water) was then added and the reaction mixture was covered in aluminum foil and allowed to sit for 45 days at ambient temperature. Glacial acetic acid (60 ml, 1.0 mol) was added to precipitate out the solid. The solid was washed with ample amounts of water and then dried under high vacuum (0.1 mm Hg) for 20 hours at 50° C. and ambient temperature for 48 hours to give 101.2 g (74%) of a light orange solid. 1H NMR (DMF-d7) delta: 8.21 (s, 1H, phenol OH), 7.56 (s, 2H, Ar—H), 5.70 (s, 2H, OH), 4.90 (s, 4H, CH2).
Quantity
101 g
Type
reactant
Reaction Step One
Name
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
128 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-bis(hydroxymethyl)phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-bis(hydroxymethyl)phenol
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,6-bis(hydroxymethyl)phenol
Reactant of Route 4
4-Bromo-2,6-bis(hydroxymethyl)phenol
Reactant of Route 5
4-Bromo-2,6-bis(hydroxymethyl)phenol
Reactant of Route 6
4-Bromo-2,6-bis(hydroxymethyl)phenol

Citations

For This Compound
35
Citations
Ö Altun, Z Yoruç - Monatshefte für Chemie-Chemical Monthly, 2019 - Springer
In the present study, we synthesized 4-bromo-2,6-bis(hydroxymethyl)phenol (BBHMP), and a gold(III) complex was synthesized in the presence of BBHMP and m-nitroaniline (m-NA). …
Number of citations: 2 link.springer.com
H Tavallali, G Deilamy-Rad, M Tabandeh - Chinese Chemical Letters, 2011 - Elsevier
A novel and very simple colorimetric and fluorometric method for selectively sensing F − was proposed based on 4-bromo-2,6-bis(hydroxymethyl)phenol (BBHMP), which is a simple …
Number of citations: 14 www.sciencedirect.com
Ö Altun, Z Yoruç, M Boz - Iran. J. Chem. Chem. Eng. Research Article Vol, 2022 - ijcce.ac.ir
In the present study, a Pt (II) complex including 4-Bromo-2, 6-bis-hydroxymethylphenol (BBHMP) and nicotinamide (NA) was synthesized and structurally analyzed by using spectral and …
Number of citations: 0 www.ijcce.ac.ir
Ö Altun, Z Yoruç, M Boz - 2021 - researchsquare.com
In the presented study, Pt (II) complex including 4-Bromo-2, 6-bis-hydroxymethyl-phenol (BBHMP) and nicotinamide (NA) was synthesized and structurally analyzed by using spectral …
Number of citations: 3 www.researchsquare.com
GT Crisp, PD Turner, RT Tiekink - Zeitschrift für Kristallographie-New …, 2000 - degruyter.com
Crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol, CsH9Br03 Page 1 Ζ. Kristallogr. NCS 215 (2000) 443^444 443 © by Oldenbourg Wissenschaftsverlag, München Crystal …
Number of citations: 8 www.degruyter.com
S Mameri, AM Ako, F Yesil, M Hibert… - European Journal of …, 2014 - Wiley Online Library
A series of 2,6‐bis(hydroxymethyl)‐4‐R‐phenol ligands (H 3 L R ; R = H, F, Cl, Br, I, Ph, NH 2, NO 2 , SMe) have either been newly synthesized or the existing syntheses have been …
Ö Altun, Z Yoruç - International Journal of Chemical and …, 2018 - publications.waset.org
In the present study, the reactions involving 4-bromo-2, 6-bis-hydroxymethyl-phenol (BBHMP) and nicotinamide (NA) in the presence of Pd (II) ions were investigated. Optimum …
Number of citations: 2 publications.waset.org
A Abbaspour, MA Kamyabi… - Journal of Chemical & …, 2003 - ACS Publications
The acidity constants of four phenol derivatives, 4-methyl-2,6-bis(hydroxymethyl)phenol, 4-fluoro-2,6-bis(hydroxymethyl)phenol, 4-chloro-2,6-bis(hydroxymethyl)phenol, and 4-bromo-2,…
Number of citations: 17 pubs.acs.org
B Masci, P Thuéry - Acta Crystallographica Section C: Crystal …, 2002 - scripts.iucr.org
Four derivatives of 2,6-bis(hydroxymethyl)phenol, with various para substituents, have been investigated; these are 2,6-bis(hydroxymethyl)-4-methylphenol, C9H12O3, (I), 2,6-bis(…
Number of citations: 4 scripts.iucr.org
Z Altun, Z Yoruç, M Boz - J. Chem. Chem. Eng
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.